molecular formula C10H14BrNO B180992 N-(4-bromobenzyl)-2-methoxyethanamine CAS No. 728948-30-9

N-(4-bromobenzyl)-2-methoxyethanamine

Cat. No. B180992
Key on ui cas rn: 728948-30-9
M. Wt: 244.13 g/mol
InChI Key: BMKGHFFHQRWBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572826B2

Procedure details

To a solution of 2-bromo-1,1,1-trifluoroethane (0.74 ml) and triethylamine (1.13 ml) in DMF (30 ml) was added (4-bromobenzyl)-(2-methoxyethyl)amine (2.05 g). The resulting mixture was stirred for 18 h. The mixture was partitioned between ethyl acetate and water, the organic layer was dried and evaporated to an oil, which was purified by column chromatography eluting with a gradient of ethyl acetate (60 to 100%) in isohexane to give (4-bromobenzyl)-(2-methoxyethyl)-(2,2,2-trifluoroethyl) amine (1.84 g). 1H NMR (DMSO-D6) δ 2.1 (bs, 2H), 2.6 (t, 2H), 3.2 (s, 3H), 3.4 (t, 2H), 3.65 (d, 2H), 7.25 (d, 2H), 7.45 (d, 2H). c) (4-Bromobenzyl)-(2-methoxyethyl)amine 2-Methoxyethylamine (16 ml) was added to a solution of 4-bromobenzaldehyde (17.2 g) in THF (150 ml). Glacial acetic acid (5.32 ml) and MgSO4 (0.5 g) were added and the mixture was stirred for 45 min. Sodium triacetoxyborohydride (29.7 g) was added and the resulting mixture was stirred for 4 h. The mixture was partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer was dried and concentrated to an oil, which was purified by column chromatography, eluting with a gradient of ethyl acetate (10 to 100%) in isohexane, then eluting with methanol/DCM (10:90) to give (4-bromobenzyl)-(2-methoxyethyl)amine (13.0 g) as a yellow oil. MS (ES) 244 (M+H)+. 1H NMR (DMSO-D6) δ 2.05 (bs, 1H), 2.6 (t, 2H), 3.38 (t, 2H), 3.2 (s, 3H), 3.62 (s, 2H), 7.25 (d, 2H), 7.45 (d, 2H).
Name
(4-Bromobenzyl)-(2-methoxyethyl)amine 2-Methoxyethylamine
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCN.[Br:6][C:7]1[CH:18]=[CH:17][C:10]([CH2:11][NH:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:9][CH:8]=1.BrC1C=CC(C=O)=CC=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1.[O-]S([O-])(=O)=O.[Mg+2]>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:11][NH:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:17][CH:18]=1 |f:0.1,4.5,7.8|

Inputs

Step One
Name
(4-Bromobenzyl)-(2-methoxyethyl)amine 2-Methoxyethylamine
Quantity
16 mL
Type
reactant
Smiles
COCCN.BrC1=CC=C(CNCCOC)C=C1
Name
Quantity
17.2 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.32 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Three
Name
Quantity
29.7 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate (10 to 100%) in isohexane
WASH
Type
WASH
Details
eluting with methanol/DCM (10:90)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=C(CNCCOC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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